An In-depth Technical Guide to 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS No. 1284220-47-8)
An In-depth Technical Guide to 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS No. 1284220-47-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural motif, combining a reactive aldehyde functional group with a lipophilic cyclopropyl moiety on a stable pyrazole core, makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. The pyrazole scaffold itself is a privileged structure in drug discovery, appearing in numerous approved drugs with a wide range of biological activities.[1] This guide provides a comprehensive overview of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, including its synthesis, physicochemical properties, safety considerations, and its significant role in the development of novel therapeutics.
Physicochemical Properties and Identification
| Property | Value | Source |
| CAS Number | 1284220-47-8 | [2] |
| Molecular Formula | C₇H₈N₂O | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Appearance | Solid | |
| Synonyms | 5-cyclopropyl-1H-pyrazole-3-carbaldehyde | [2] |
| InChI Key | OCFFEKPDYIAVOV-UHFFFAOYSA-N | |
| SMILES | C1CC1c2cc(nnc2)C=O | [2] |
Synthesis of 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde
The synthesis of pyrazole carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃).[5]
Part 1: Synthesis of 3-Cyclopropyl-1H-pyrazole
The pyrazole ring can be constructed via the condensation of a 1,3-dicarbonyl compound with hydrazine. In this case, a suitable precursor would be a cyclopropyl-substituted 1,3-diketone or a related reactive intermediate.
Caption: General workflow for the synthesis of the 3-cyclopropyl-1H-pyrazole core.
Part 2: Formylation via Vilsmeier-Haack Reaction
The synthesized 3-cyclopropyl-1H-pyrazole would then undergo electrophilic formylation. The pyrazole ring is sufficiently electron-rich to react with the Vilsmeier reagent.
Caption: Vilsmeier-Haack formylation of the pyrazole core to yield the final product.
Detailed Experimental Protocol (Hypothetical):
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Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole. A solution of a suitable cyclopropyl-substituted 1,3-dicarbonyl compound (1 equivalent) in a protic solvent such as ethanol is treated with hydrazine hydrate (1-1.2 equivalents). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 3-cyclopropyl-1H-pyrazole.
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Step 2: Vilsmeier-Haack Formylation. To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) (3-5 equivalents), phosphoryl chloride (POCl₃) (1.2-1.5 equivalents) is added dropwise with stirring. The mixture is stirred at this temperature for a short period to allow for the formation of the Vilsmeier reagent. A solution of 3-cyclopropyl-1H-pyrazole (1 equivalent) in DMF is then added, and the reaction mixture is allowed to warm to room temperature and then heated. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude 3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be further purified by recrystallization or column chromatography.[6]
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 3-cyclopropyl-1H-pyrazole-5-carbaldehyde are not publicly available, the expected ¹H and ¹³C NMR spectral characteristics can be predicted based on the structure and data from similar pyrazole derivatives.
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¹H NMR:
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Aldehyde proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
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Pyrazole ring proton (-CH=): A singlet in the aromatic region, likely around δ 6.5-7.5 ppm.
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Cyclopropyl protons (-CH- and -CH₂-): A multiplet in the upfield region, typically between δ 0.5-2.0 ppm.
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Pyrazole N-H proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
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¹³C NMR:
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Aldehyde carbonyl carbon (-CHO): A signal in the highly deshielded region, around δ 180-190 ppm.
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Pyrazole ring carbons: Signals in the aromatic region, typically between δ 110-150 ppm.
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Cyclopropyl carbons: Signals in the upfield aliphatic region.
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Applications in Drug Discovery
The aldehyde functionality of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. These transformations can include:
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Reductive amination to introduce substituted amine moieties.
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Wittig and related olefination reactions to form carbon-carbon double bonds.
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Oxidation to the corresponding carboxylic acid, which can then be converted to esters, amides, and other derivatives.
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Condensation reactions with various nucleophiles to form imines, hydrazones, and other heterocyclic systems.
The presence of the cyclopropyl group is also significant, as it can enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall physicochemical properties of a drug candidate.
Safety and Handling
3-Cyclopropyl-1H-pyrazole-5-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it is advisable to:
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Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store the compound in a tightly sealed container in a cool, dry place.[2]
The following GHS hazard statements have been associated with this compound: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Conclusion
3-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward, albeit not publicly detailed, synthesis via established methods like the Vilsmeier-Haack reaction, combined with its unique structural features, makes it an attractive starting material for drug discovery programs. A thorough understanding of its chemistry, properties, and safe handling is essential for its effective utilization in the research and development of new medicines.
References
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- Patil, S. A., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
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- Google Patents. (2019).
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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- European Patent Office. (1991). Pyrazole derivatives, their production and use (EP 0411507 A1). Googleapis.com.
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- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
- Patil, S. A., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
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- Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (2013). Pyrazole derivatives. A challenge of modem academic and industrial chemistry. Przemysł Chemiczny, 92(8), 1474-1481.
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- Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. The Royal Society of Chemistry.
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